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2,4-dimethyl-N-(3-methylbutan-2-yl)aniline
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Overview
Description
2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a derivative of aniline, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring and an N-substituent with a 3-methylbutan-2-yl group. This compound is used as a chemically differentiated building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline can be achieved through various methods. One common approach involves the alkylation of 2,4-dimethylaniline with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical outcome .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
- N-(4-(tert-butylamino)phenyl)acetamide .
Uniqueness
2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern on the benzene ring and the presence of a bulky N-substituent. This structural feature imparts distinct chemical properties, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline is an organic compound that belongs to the class of substituted anilines. This compound exhibits a unique structure characterized by two methyl groups on the aromatic ring and a branched alkyl group attached to the nitrogen atom. The biological activity of such compounds has garnered interest in medicinal chemistry due to their potential therapeutic applications.
- Molecular Formula : C12H19N
- Molecular Weight : 191.29 g/mol
- Structural Features :
- Two methyl groups at the 2 and 4 positions of the aniline ring.
- A branched alkyl group (3-methylbutan-2-yl) attached to the nitrogen.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The presence of the branched alkyl group may enhance binding affinity through steric effects and hydrophobic interactions. Such interactions can lead to modulation of enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
Compounds with similar structures have been documented to possess antimicrobial properties. For instance, amines often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Compound | Activity | Reference |
---|---|---|
This compound | Antibacterial | |
3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline | Antifungal |
Antitumor Potential
Studies suggest that certain substituted anilines can exhibit antitumor activity by interfering with cellular processes such as apoptosis and cell cycle regulation. The specific mechanisms remain under investigation but may involve inhibition of tubulin polymerization or modulation of signaling pathways involved in cancer progression.
Case Studies
-
Cell-Based Assays : In vitro studies have shown that derivatives of substituted anilines can stabilize microtubules, leading to altered cell proliferation rates. For example, compounds were tested in QBI293 cells, revealing significant changes in acetylated α-tubulin levels after treatment with various concentrations of test compounds .
Concentration (μM) Acetylated α-Tubulin Fold Change 1 1.5 10 2.0 - Structure-Activity Relationship (SAR) : Research into related compounds has highlighted how variations in substituents affect biological activity. For example, increasing steric hindrance around the amine nitrogen has been correlated with enhanced potency against certain cancer cell lines .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2,4-dimethyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-9(2)12(5)14-13-7-6-10(3)8-11(13)4/h6-9,12,14H,1-5H3 |
InChI Key |
XBGHHISNRYZCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C(C)C)C |
Origin of Product |
United States |
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